Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H14BrNO4 and a molecular weight of 292.13 g/mol . This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate typically involves the bromination of tert-butyl 2,4-dioxopiperidine-1-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane .
Industrial Production Methods
The production process involves standard organic synthesis techniques and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Reduction Reactions: The major product is tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents.
Biological Studies: It is employed in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,4-dioxopiperidine-1-carboxylate: A closely related compound without the bromine atom.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A similar compound with difluoro substitution instead of bromine.
Uniqueness
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is an intriguing compound in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H14BrNO3
- Molecular Weight : 292.13 g/mol
- Key Functional Groups : Bromine atom, dioxopiperidine ring, carboxylate group.
The presence of the bromine atom is significant as it enhances the compound's reactivity, allowing for various chemical transformations that can lead to biologically active derivatives .
This compound primarily acts through:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological activity.
- Interaction with Biological Targets : The derivatives formed from this compound may interact with specific molecular targets in biological systems, modulating their activity and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain piperidine derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Dioxopiperidine Derivative | Staphylococcus aureus | 625–1250 µg/mL |
Dioxopiperidine Derivative | Pseudomonas aeruginosa | 625 µg/mL |
Dioxopiperidine Derivative | Escherichia coli | Not effective |
Case Studies and Research Findings
-
Synthesis and Evaluation of Derivatives :
A study synthesized various derivatives of piperidine compounds and evaluated their biological activities. The results indicated that modifications at the bromine position significantly influenced antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. -
Pharmacological Studies :
Other research has focused on the pharmacological profiling of piperidine derivatives, highlighting their potential as leads in drug development for treating infections and possibly cancer. These studies emphasize the importance of structural modifications in enhancing biological activity . -
Comparative Analysis :
A comparative analysis of similar piperidine derivatives revealed that those with additional functional groups (e.g., hydroxyl or amino groups) exhibited improved biological profiles compared to simpler analogs. This suggests that this compound could serve as a scaffold for further optimization in drug design .
Properties
IUPAC Name |
tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOSQYRIUMWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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